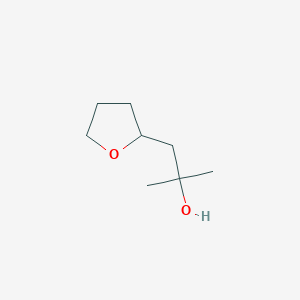

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol

Description

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-methyl-1-(oxolan-2-yl)propan-2-ol |

InChI |

InChI=1S/C8H16O2/c1-8(2,9)6-7-4-3-5-10-7/h7,9H,3-6H2,1-2H3 |

InChI Key |

GEXFYBGZZWGXBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1CCCO1)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol

General Synthetic Approach

The synthesis of 2-methyl-1-(tetrahydrofuran-2-yl)propan-2-ol typically involves the formation of the tetrahydrofuran (THF) ring followed by the introduction of the 2-methylpropan-2-ol group. The THF ring can be constructed via intramolecular cyclization of hydroxyalkyl precursors, and the tertiary alcohol functionality is introduced through alkylation or substitution reactions.

Specific Synthetic Routes

Cyclization of Hydroxyalkyl Precursors

One common approach involves starting from a suitable hydroxyalkyl compound that undergoes intramolecular nucleophilic substitution to form the tetrahydrofuran ring. For example, a 4-hydroxybutyl derivative can be cyclized under acidic or basic conditions to yield the THF ring system.

Introduction of the 2-Methylpropan-2-ol Group

The tertiary alcohol moiety, 2-methylpropan-2-ol, can be introduced by reaction of the THF intermediate with isobutylene or via Grignard or organolithium reagents derived from isobutyl precursors. This step often requires careful control of reaction conditions to avoid side reactions and to ensure regioselectivity.

Protection and Deprotection Strategies

Protection of hydroxyl groups during synthesis is often necessary. For example, the use of tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) protecting groups can be employed to prevent undesired reactions at hydroxyl sites. After the key transformations, these protecting groups are removed to yield the target compound.

Example from Literature

A representative method involves the following steps:

- Preparation of a hydroxyalkyl intermediate.

- Treatment with a base such as potassium hydroxide in an appropriate solvent (e.g., ethanol) at low temperature (5-10°C) to promote cyclization and formation of the tetrahydrofuran ring.

- Subsequent alkylation with isobutylene or a related reagent to introduce the 2-methylpropan-2-ol group.

- Purification by extraction and chromatographic techniques.

This approach is supported by reaction conditions described in patent WO2016132378A2, which outlines similar procedures for related compounds involving potassium hydroxide treatment and solvent distillation steps for purification.

Analytical Data and Purification

Purification Techniques

Purification of 2-methyl-1-(tetrahydrofuran-2-yl)propan-2-ol typically involves:

- Liquid-liquid extraction using dichloromethane and water.

- Drying over anhydrous sodium sulfate or magnesium sulfate.

- Flash chromatography using silica gel columns with solvent gradients (e.g., ethyl acetate/hexanes).

- Distillation under reduced pressure to remove solvents and volatile impurities.

Characterization

Characterization of the compound includes:

- ^1H Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton environment consistent with the THF ring and tertiary alcohol.

- Mass spectrometry (MS) to verify molecular weight.

- Infrared (IR) spectroscopy to identify characteristic hydroxyl and ether functional groups.

Supporting information from related compounds shows typical ^1H NMR signals for tetrahydrofuran protons appearing between δ 3.2-4.5 ppm and methyl groups around δ 1.0-1.5 ppm.

Comparative Table of Preparation Methods

| Method Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydroxyalkyl precursor synthesis | Starting alcohols or halides | Precursor for cyclization |

| Cyclization | Base (KOH), ethanol, 5-10°C | Intramolecular ring closure |

| Alkylation | Isobutylene or Grignard reagent | Introduction of 2-methylpropan-2-ol group |

| Protection/Deprotection | TBDMS-Cl or THP reagents | Protect hydroxyl groups if necessary |

| Purification | Extraction, flash chromatography, distillation | Ensures compound purity |

Research Discoveries and Advances

Recent studies have explored catalytic methods for the efficient synthesis of tetrahydrofuran derivatives with tertiary alcohols, focusing on greener and more sustainable processes. For example, microwave-assisted synthesis and flow chemistry techniques have been applied to reduce reaction times and improve yields. Additionally, the use of rhodium catalysts in related tetrahydrofuran ring-forming reactions has demonstrated high stereoselectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Secondary alcohols and hydrocarbons.

Substitution: Halides and amines.

Scientific Research Applications

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substituents

2-Methyl-1-(3-methylphenyl)propan-2-ol (CAS: 1754-70-7)

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.25 g/mol

- Key Differences : Replaces the THF ring with a 3-methylphenyl group, introducing aromaticity and increased hydrophobicity.

- Applications : Used in chemical synthesis; liquid at room temperature .

2-Methyl-1-(phenylthio)propan-2-ol

- Molecular Formula : C₁₀H₁₄OS

- Molecular Weight : 182.28 g/mol

- Key Differences : Substitutes THF with a phenylthio group (–SPh), enhancing sulfur-mediated reactivity (e.g., nucleophilic substitution).

- Characterization : Detailed NMR (¹H, ¹³C) and MS data confirm structural integrity .

Tert-Butyl Alcohol (2-Methylpropan-2-ol)

Functionalized Derivatives with Amino Groups

2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol

- Molecular Formula: C₁₃H₂₁NO

- Molecular Weight : 207.31 g/mol

- Applications : Restricted to supervised R&D due to safety considerations .

2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol (CAS: 1156892-12-4)

- Molecular Formula : C₉H₁₇N₃O

- Molecular Weight : 183.25 g/mol

Comparative Data Table

Key Research Findings

- Synthetic Utility : The THF moiety in 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol may facilitate ring-opening reactions or act as a protecting group, though its discontinued status limits current use .

- Reactivity Trends : Sulfur-containing analogues (e.g., phenylthio derivatives) exhibit distinct reactivity profiles compared to ether-bearing compounds, favoring nucleophilic pathways .

- Bioactivity Potential: Amino-substituted derivatives (e.g., pyrazole-containing compounds) highlight the role of heterocycles in drug design .

Biological Activity

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol, a compound featuring a tetrahydrofuran ring, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol is . Its structure includes a propanol backbone with a tetrahydrofuran substituent, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the tetrahydrofuran moiety may enhance membrane permeability, leading to increased efficacy against certain bacterial strains.

- Cytotoxic Effects : Research has shown that derivatives of tetrahydrofuran can induce cytotoxicity in cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways.

- Neuroprotective Properties : Some studies suggest that compounds containing tetrahydrofuran rings may exhibit neuroprotective effects, potentially through the modulation of oxidative stress pathways.

The biological mechanisms through which 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol exerts its effects are still under investigation. However, several hypotheses include:

- Topoisomerase Inhibition : Similar compounds have been identified as inhibitors of topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to increased DNA damage and cell death in rapidly dividing cells, such as cancer cells .

- Modulation of Signaling Pathways : There is evidence that tetrahydrofuran derivatives can interact with various signaling pathways involved in cell proliferation and apoptosis. For example, they may affect the NF-kB pathway, which plays a role in inflammation and cancer progression .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of tetrahydrofuran derivatives, including 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol, against human cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations, comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. The study found that certain derivatives showed promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction in oxidative stress markers |

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol | 5.0 | HeLa |

| Camptothecin | 0.5 | HeLa |

| Doxorubicin | 0.3 | MCF7 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-1-(tetrahydrofuran-2-yl)propan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via alkylation of tetrahydrofuran derivatives or multi-step reactions involving ketone intermediates. For example, alkylation of tetrahydrofuran-2-ylmethyl halides with 2-methylpropan-2-ol under basic conditions (e.g., NaH in THF) is a common approach. Reaction temperature (0–25°C) and solvent polarity significantly affect regioselectivity and yield. Purification often involves column chromatography or crystallization .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the tertiary alcohol and tetrahydrofuran ring connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides unambiguous stereochemical assignment. Differential Scanning Calorimetry (DSC) can assess thermal stability and polymorphic forms .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The tertiary alcohol group and tetrahydrofuran ring make the compound sensitive to oxidation and hydrolysis. Long-term storage under inert gas (N₂/Ar) at 2–8°C in anhydrous solvents (e.g., THF, DCM) is recommended. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products, such as ketones or ring-opened derivatives .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure 2-methyl-1-(tetrahydrofuran-2-yl)propan-2-ol?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can achieve enantiomeric excess (>95%). Dynamic Kinetic Resolution (DKR) with immobilized lipases (e.g., Candida antarctica) in biphasic systems has shown promise for scalable production .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for nucleophilic substitutions or ring-opening reactions. Molecular dynamics simulations (AMBER force field) assess solvent effects on reaction pathways. For example, simulations predict higher activation energy for THF ring-opening in polar aprotic solvents .

Q. What experimental designs resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme assays) may arise from impurities or assay conditions. Rigorous orthogonal validation is required:

- Reproducibility : Test multiple batches synthesized via independent routes.

- Assay Controls : Include positive/negative controls (e.g., known kinase inhibitors).

- Advanced Analytics : LC-MS/MS quantifies active vs. degraded compound in biological matrices .

Q. How does the compound interact with lipid bilayers or protein targets, and what techniques validate these interactions?

- Methodological Answer : Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd) to immobilized receptors. Molecular docking (AutoDock Vina) identifies potential binding pockets, validated by mutagenesis studies (e.g., alanine scanning). For membrane interactions, Langmuir-Blodgett trough experiments quantify insertion into lipid monolayers .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.